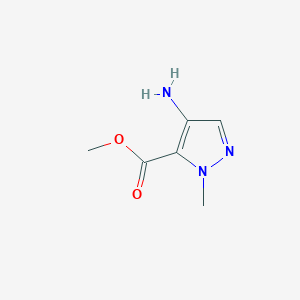

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQZQLKVASMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405829 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-54-9 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 923283-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding and bioisosteric replacement of arene systems, have rendered it a privileged scaffold in a multitude of therapeutic agents.[3] Within this esteemed class of compounds, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate emerges as a pivotal building block, a versatile intermediate poised for the synthesis of complex molecular architectures with profound biological activities. This guide, intended for the discerning researcher, offers a comprehensive exploration of this compound, from its fundamental properties to its strategic application in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound are summarized below, providing a critical dataset for reaction design, purification, and handling.

| Property | Value | Source |

| CAS Number | 923283-54-9 | [4] |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 65-75 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; slightly soluble in water. | [5] |

| pKa | 1.93 ± 0.10 (Predicted) | [5] |

Synthesis and Mechanism: A Controlled Pathway to a Key Intermediate

The construction of the 4-aminopyrazole core is a testament to the elegance and efficiency of heterocyclic chemistry. A common and industrially scalable approach to this compound involves a variation of the renowned Knorr pyrazole synthesis.[2][6][7] This method typically utilizes readily available starting materials, such as a β-alkoxy-α-cyanoacrylate and a substituted hydrazine, to construct the pyrazole ring with a high degree of regiocontrol.

A patented synthesis process describes the reaction of an ethoxy methylene ethyl cyanoacetate with a 40% aqueous solution of methyl hydrazine in a toluene solvent.[8] This process is lauded for its simplicity, high yield, and reduced environmental impact.[8]

Reaction Mechanism: A Stepwise Look at the Knorr-type Synthesis

The reaction proceeds through a well-established mechanistic pathway:

-

Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electron-deficient β-carbon of the ethoxy methylene ethyl cyanoacetate.

-

Intermediate Formation: This is followed by the elimination of ethanol to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Tautomerization and Aromatization: The resulting intermediate rapidly tautomerizes to form the stable, aromatic 4-aminopyrazole ring system.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Knorr-type pyrazole synthesis. Researchers should consult specific patents and peer-reviewed literature for optimized and validated procedures.

-

Reaction Setup: To a solution of ethoxy methylene ethyl cyanoacetate (1 equivalent) in toluene, add a 40% aqueous solution of methyl hydrazine (1.1 equivalents) dropwise at a controlled temperature (e.g., 20-25°C).[8]

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cyclization: Upon completion of the initial reaction, heat the mixture to reflux for approximately 2 hours to facilitate the intramolecular cyclization and aromatization.[8]

-

Workup and Isolation: Cool the reaction mixture and isolate the product. This may involve filtration to collect the precipitated solid, followed by washing with a suitable solvent and drying. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The true value of this compound lies in its role as a versatile precursor to a range of biologically active molecules. Its strategic placement of amino and carboxylate functionalities allows for diverse chemical modifications, making it a sought-after intermediate in the pharmaceutical industry.

Sildenafil (Viagra™): A Landmark in Pharmaceutical Synthesis

One of the most notable applications of a close derivative of our topic molecule is in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor widely used for the treatment of erectile dysfunction.[9] The core of the Sildenafil molecule is a pyrazolo[4,3-d]pyrimidin-7-one ring system. A key intermediate in the industrial synthesis of Sildenafil is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] While not a direct precursor, our title compound provides the foundational pyrazole scaffold, which can be further elaborated to yield this crucial intermediate.

The synthesis of the Sildenafil intermediate involves several key steps, including the reduction of a nitro group to an amino group and the formation of a carboxamide.[1][11]

IRAK4 Inhibitors: Targeting Inflammatory Pathways

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][12] Several potent and selective IRAK4 inhibitors feature a pyrazole-based core. The 4-aminopyrazole moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.[3]

For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors.[3][12] The synthesis of these complex molecules often relies on the strategic use of pre-functionalized pyrazole building blocks. This compound represents an ideal starting point for the elaboration of such inhibitors. The amino group can be acylated, and the ester can be converted to a carboxamide, providing handles for the attachment of other key structural motifs.

A notable clinical candidate in this class is PF-06650833, a potent and selective IRAK4 inhibitor that has undergone clinical trials for the treatment of rheumatic and autoimmune diseases.[13][14] The development of such molecules underscores the importance of versatile building blocks like this compound in modern drug discovery programs.

Safety and Handling: A Commitment to Laboratory Best Practices

As with any chemical reagent, the safe handling of this compound is of utmost importance. While a comprehensive safety evaluation is limited, the available data suggests that appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[5] For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][15]

Conclusion: A Versatile Building Block for Future Discoveries

This compound stands as a testament to the enduring utility of the pyrazole scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its strategic functionalization, makes it an invaluable tool for the construction of complex and potent therapeutic agents. From its role in the synthesis of blockbuster drugs like Sildenafil to its application in the development of cutting-edge IRAK4 inhibitors, this unassuming molecule continues to empower innovation in drug discovery. As researchers continue to explore new therapeutic targets, the demand for versatile and reliable building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of life-changing medicines.

References

- 1. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. rsc.org [rsc.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation [scholarworks.indianapolis.iu.edu]

- 11. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]

- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 15. researchgate.net [researchgate.net]

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, proven synthetic strategies, key applications, and essential safety protocols. The narrative emphasizes the causal logic behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Compound Characteristics and Physicochemical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[1] The specific arrangement of the amino, methyl, and carboxylate groups on the pyrazole ring makes this molecule a versatile building block for constructing more complex chemical entities.

Its fundamental properties are summarized below, providing the foundational data required for experimental design, from reaction stoichiometry to analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [2][3] |

| Molecular Weight | 155.16 g/mol | [2] |

| CAS Number | 923283-54-9 | [2][3] |

| IUPAC Name | methyl 4-amino-1-methylpyrazole-5-carboxylate | [3] |

| Appearance | Solid | [2] |

| Melting Point | 65-75 °C | [2] |

| Boiling Point | 288.6 ± 20.0 °C (at 760 mmHg) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethylformamide (DMF). | [2] |

Synthesis Strategy: A Validated Approach

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and robust method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-enamino diketone or a derivative of malonic acid.[4][5]

This section outlines a representative, field-proven protocol for the synthesis of the title compound. The chosen pathway is based on established methodologies for analogous aminopyrazoles, ensuring a high probability of success and purity.[6][7] The causality behind this choice rests on the high regioselectivity and yields typically afforded by the cyclization of activated methylene compounds with substituted hydrazines.

Proposed Synthetic Workflow

The logical flow for synthesizing the target molecule involves the reaction of a suitable three-carbon precursor with methylhydrazine. This process is a classic example of heterocycle formation driven by the nucleophilicity of the hydrazine and subsequent intramolecular cyclization and dehydration.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution should yield a product whose analytical data (NMR, MS) matches the expected structure.

Materials:

-

Methyl 2-cyano-3-ethoxyacrylate (1 equivalent)

-

Methylhydrazine (1.1 equivalents)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Cyclohexane

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-cyano-3-ethoxyacrylate (1 eq.) in anhydrous ethanol.

-

Reagent Addition: While stirring at room temperature, add methylhydrazine (1.1 eq.) to the solution dropwise. The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting precursor.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. Heating provides the necessary activation energy for the cyclization and subsequent elimination of ethanol.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add cyclohexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with cold cyclohexane, and dry under vacuum. The final product should be a solid, consistent with its reported appearance.[2]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (155.16 m/z for [M+H]⁺).

-

Melting Point Analysis: To compare with the literature value (65-75 °C).[2]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2] Its value lies in the reactive handles it possesses: the amino group can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

While direct biological activity data for this specific molecule is limited in public literature, the aminopyrazole scaffold is central to numerous active pharmaceutical ingredients (APIs). Understanding the roles of its analogues provides critical context for its potential applications.

-

As a Pharmaceutical Intermediate: This compound serves as a precursor for drugs such as antibiotics and anticancer agents.[2] The pyrazole core is a key feature in many kinase inhibitors, including drugs targeting IRAK4 for inflammatory diseases and CDK2 for cancer.[8][9] It is also found in compounds investigated as HIV-1 replication inhibitors.[10]

-

As a Pesticide Intermediate: The pyrazole scaffold is present in several classes of pesticides. This compound can be used to build active ingredients for controlling various pests and pathogens.[2]

The utility of this molecule in drug discovery is best understood through the lens of structure-activity relationship (SAR) studies. Chemists can systematically modify the amino and carboxylate groups to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties against a biological target.

Safety, Handling, and Storage Protocols

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The information below is synthesized from authoritative safety data sheets.

Hazard Identification and GHS Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance.[3]

-

Acute Toxicity, Oral (Warning): H302 - Harmful if swallowed.[3][11]

-

Skin Corrosion/Irritation (Warning): H315 - Causes skin irritation.[3][11]

-

Serious Eye Damage/Eye Irritation (Warning): H319 - Causes serious eye irritation.[3]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to exposure prevention is mandatory.

Caption: Essential safety and handling workflow for this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[12]

-

Engineering Controls: Always handle the compound inside a certified chemical fume hood to minimize inhalation risk.[12]

-

Donning PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]

-

Decontamination: Clean any spills immediately according to laboratory procedures. Decontaminate work surfaces after use.

-

Disposal: Dispose of waste materials in a designated, approved waste container, following all local and institutional regulations.[12]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Temperature: Room temperature storage is acceptable.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable building block for complex molecular architectures in the pharmaceutical and agrochemical sectors. While its direct biological activity is not extensively documented, its structural relevance to a wide array of bioactive molecules underscores its importance in modern chemical research. Strict adherence to safety and handling protocols is essential for its responsible use in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. mdpi.com [mdpi.com]

- 6. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" IUPAC name and structure

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We delve into its precise chemical identity, regioselective synthesis, and spectroscopic validation. Furthermore, this document explores the strategic importance of the aminopyrazole scaffold in medicinal chemistry, highlighting its role as a versatile intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Detailed protocols, data interpretation, and safety guidelines are provided to equip researchers with the practical knowledge required to effectively utilize this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of its functional groups—an amino group at position 4 and a methyl carboxylate group at position 5, with a methyl group on the N1 nitrogen—makes it a structurally distinct and valuable synthetic intermediate.

IUPAC Nomenclature and Structural Data

-

IUPAC Name: this compound[1]

-

CAS Number: 923283-54-9[1]

-

Molecular Formula: C₆H₉N₃O₂[1]

-

Chemical Structure:

(Image Source: PubChem CID 4715109)

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 65-75 °C | [2] |

| InChIKey | WMYQZQLKVASMIV-UHFFFAOYSA-N | [1] |

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry. It often serves as a bioisosteric replacement for benzene rings, a strategy used to enhance physicochemical properties such as aqueous solubility while potentially improving metabolic stability and potency. The 5-aminopyrazole motif, in particular, is considered a "privileged scaffold" because it is a structural component in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Its utility stems from the strategic placement of hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets such as protein kinases.[5][6]

Regioselective Synthesis

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a 1,3-dielectrophile.[7] A critical challenge in synthesizing this compound is controlling the regiochemistry. The use of an unsymmetrical precursor like methylhydrazine can lead to isomeric products (e.g., the 3-amino or 5-amino analogs).[3][8] The protocol described below is adapted from established methods for related aminopyrazole esters, designed to favor the desired 4-amino-5-carboxylate isomer.[9][10]

Synthetic Rationale

The chosen strategy involves the reaction of methylhydrazine with a derivative of methyl cyanoacetate, specifically methyl 2-cyano-3-ethoxyacrylate. This precursor contains the required three-carbon backbone and appropriate functional groups. The ethoxy group acts as a leaving group upon nucleophilic attack by the hydrazine, initiating cyclization. The subsequent tautomerization and aromatization yield the stable pyrazole ring.

Detailed Experimental Protocol

Reaction: Methylhydrazine + Methyl 2-cyano-3-ethoxyacrylate → this compound

Materials:

-

Methylhydrazine (40% aqueous solution)

-

Methyl 2-cyano-3-ethoxyacrylate

-

Toluene (solvent)

-

Sodium bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in toluene (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 20-25°C using a water bath. Slowly add methylhydrazine (1.1 eq, 40% aq. solution) dropwise via the dropping funnel over 30 minutes. The causality for this controlled addition is to manage the exothermic nature of the reaction and prevent the formation of side products. The temperature should be maintained below 30°C.

-

Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours to ensure the initial condensation is complete.[10]

-

Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. This provides the necessary thermal energy to drive the intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

-

Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The causality for this step is to separate the desired product from unreacted starting materials and any isomeric byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Common derivatization pathways for the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

[1]* Hazard Statements:

- H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. *[1] Precautionary Measures:

- Use only in a well-ventilated area or under a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2] * Avoid breathing dust or vapors.

- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

[2]### 7. References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Biosynce. (n.d.). This compound CAS 923283-54-9. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--

-

PMC. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. National Institutes of Health. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. Retrieved from --INVALID-LINK--

-

Rosa, L. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from --INVALID-LINK--

-

PMC. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Institutes of Health. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Retrieved from --INVALID-LINK--

-

Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 63–79. Retrieved from --INVALID-LINK--

-

PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. Retrieved from --INVALID-LINK--

-

PMC. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. Retrieved from --INVALID-LINK--

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from --INVALID-LINK--

References

- 1. This compound | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate for Pharmaceutical Development

Abstract

This compound is a key heterocyclic building block utilized as an intermediate in the synthesis of both pharmaceutical and agrochemical agents.[1] A comprehensive understanding of its physicochemical properties, specifically solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, ensuring process safety, and meeting regulatory requirements for drug development. This guide provides a senior application scientist's perspective on the known characteristics of this compound and outlines authoritative, field-proven methodologies for its thorough characterization. We delve into the causality behind experimental design, presenting self-validating protocols for determining a complete solubility and stability profile in accordance with international guidelines.

Compound Identity and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. These parameters govern its behavior in both chemical and biological systems.

1.1 Chemical Identity and Properties

This compound (CAS No. 923283-54-9) is a substituted pyrazole with key functional groups—an amino group, a methyl ester, and a methylated pyrazole ring—that dictate its chemical behavior.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[2] |

| Molecular Weight | 155.15 g/mol | PubChem[2] |

| Appearance | Solid | Biosynce[1] |

| Melting Point | 65-75 °C | Biosynce[1] |

| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg | Biosynce[1] |

| Density | 1.4 ± 0.1 g/cm³ | Biosynce[1] |

| Predicted pKa | 1.93 ± 0.10 | Biosynce[1] |

1.2 Significance in Chemical Synthesis

This compound serves as a versatile intermediate. Its documented applications include its use in the synthesis of pesticides and as a precursor for various drug candidates, such as potential antibiotics and anticancer agents.[1] The presence of multiple reactive sites allows for diverse downstream chemical modifications, making it a valuable scaffold in medicinal chemistry.[3]

1.3 The Imperative of Solubility and Stability in Development

For any active pharmaceutical ingredient (API) or intermediate, solubility and stability are not merely data points; they are critical determinants of a project's success.[4]

-

Solubility directly impacts reaction kinetics in process chemistry and bioavailability in pharmacology. Poor solubility can lead to challenges in formulation, requiring advanced and often costly enhancement techniques.[5]

-

Stability dictates a product's shelf-life, storage conditions, and packaging requirements.[6] Understanding degradation pathways is a prerequisite for developing a safe, effective, and regulatory-compliant pharmaceutical product.[4]

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The solubility of a compound is a complex interplay between its intrinsic properties and the nature of the solvent. For this compound, the pyrazole core, the polar amino and ester groups, and the nonpolar methyl groups create a molecule with nuanced solubility behavior.

2.1 Theoretical Considerations and Known Data

The parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] The subject molecule's amino and ester functionalities can participate in hydrogen bonding, which should enhance its affinity for polar protic solvents. Conversely, the N-methyl and ester methyl groups contribute to its lipophilicity.

Existing public data provides a qualitative overview of the compound's solubility.

| Solvent | Solubility | Source |

| Water | Slightly soluble | Biosynce[1] |

| Ethanol | Soluble | Biosynce[1] |

| Dimethylformamide | Soluble | Biosynce[1] |

While useful, this information is insufficient for process development or formulation. A quantitative understanding is essential, which requires a systematic experimental approach.

2.2 Experimental Workflow for Quantitative Solubility Determination

The following diagram and protocol outline a robust, self-validating workflow for accurately determining the solubility of the title compound across a range of relevant solvents.

2.3 Detailed Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. The core principle is to allow a saturated solution to reach equilibrium, ensuring the measured concentration is the true solubility limit.

-

1. Materials and Equipment:

-

This compound (purity ≥97%).

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene).

-

Orbital shaker with temperature control.

-

Calibrated analytical balance.

-

HPLC system with UV detector or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Class A volumetric flasks and pipettes.

-

-

2. Experimental Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The rationale for agitation is to maximize the surface area for dissolution and accelerate the approach to equilibrium. Allow the system to equilibrate for at least 24 hours. A 48-hour time point is often included to validate that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a pre-validated, stability-indicating HPLC-UV method or a UV-Vis spectrophotometer with a standard curve. The analytical method must be calibrated to ensure accuracy.

-

-

3. Data Analysis:

-

Calculate the concentration in the original filtrate using the dilution factor and the standard curve.

-

Express the final solubility in standard units, such as mg/mL and mol/L.

-

Stability Profile: A Systematic Approach to Degradation

Stability testing is not a single experiment but a comprehensive program designed to understand how a substance changes over time under the influence of environmental factors.[8] This is essential for determining storage conditions and shelf-life.[9]

3.1 Principles and Strategy

The stability assessment strategy follows a logical progression from harsh, accelerated conditions to long-term, real-time storage, guided by the International Council for Harmonisation (ICH) guidelines.[10]

3.2 Potential Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation routes that should be investigated during forced degradation studies:

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.

-

Oxidation: The aromatic amino group could be susceptible to oxidation, potentially leading to colored degradants.

-

Photodegradation: Aromatic and conjugated systems can be sensitive to light, leading to complex degradation pathways.

3.3 Protocol: Forced Degradation (Stress Testing)

The purpose of this study is to deliberately degrade the sample to identify likely degradation products and to ensure the analytical method can effectively separate them from the parent compound.

-

1. Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

2. Stress Conditions:

-

Acidic: Add HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

-

Basic: Add NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

-

Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours. Separately, heat a solution of the compound at 60°C.

-

Photolytic: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

3. Analysis: Analyze all stressed samples by HPLC-UV/DAD and LC-MS. The objective is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other.

3.4 Protocol: Formal ICH Stability Study

This formal study evaluates the compound under standardized storage conditions to establish a retest period or shelf-life.[4]

-

1. Materials and Setup:

-

A well-characterized batch of this compound.

-

Packaging that mimics the proposed long-term storage container.

-

Calibrated stability chambers capable of maintaining the conditions below.

-

-

2. Storage Conditions (ICH Q1A):

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

3. Procedure:

-

Place packaged samples in each stability chamber.

-

Pull samples at predetermined time points. For a proposed shelf life of 12+ months, typical pull points are 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.[4] For accelerated studies, time points are typically 0, 3, and 6 months.[4]

-

Analyze the pulled samples using the validated stability-indicating HPLC method for assay (potency) and purity (degradation products). Also, perform physical tests such as appearance and melting point.

-

Summary and Recommendations

This compound is a valuable chemical intermediate whose physicochemical properties are not yet fully characterized in public literature. The available data indicates it is a solid at room temperature, is soluble in common organic solvents, and is only slightly soluble in water.[1]

To enable robust process development and pharmaceutical applications, it is strongly recommended that the following actions be taken:

-

Execute Quantitative Solubility Studies: Perform the detailed shake-flask protocol to generate precise solubility data (mg/mL) in a range of pharmaceutically relevant solvents and buffered aqueous solutions.

-

Conduct a Full Stability Program: Initiate a stability assessment beginning with forced degradation to understand potential liabilities and develop a stability-indicating method. Follow this with a formal ICH-compliant stability study to establish a definitive retest period and appropriate storage conditions.

-

Handling and Storage: Based on current data and chemical principles, the compound should be stored at room temperature in a well-sealed container, protected from light and moisture to mitigate the risk of ester hydrolysis and potential photodegradation.[1]

By systematically applying these industry-standard protocols, researchers and developers can build the comprehensive data package required for confident, science-driven advancement of projects involving this important molecule.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. gmpsop.com [gmpsop.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 10. ICH Official web site : ICH [ich.org]

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide on its Discovery, History, and Evolution in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The aminopyrazole nucleus, a deceptively simple five-membered heterocycle, has emerged as a cornerstone of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions have established it as a "privileged scaffold" in the design of targeted therapeutics. This guide provides an in-depth exploration of the discovery and historical evolution of aminopyrazole compounds, from their academic origins to their central role in blockbuster drugs and cutting-edge clinical candidates. We will delve into the fundamental synthetic methodologies, the causal nexus behind their selection for critical disease targets, and the intricate structure-activity relationships that have guided their development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this remarkable chemical entity.

A Historical Odyssey: From Pyrazoles to Aminopyrazoles

The journey of the aminopyrazole began not with the amino-substituted variant itself, but with the discovery of its parent heterocycle, pyrazole. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundational chemistry for an entire class of heterocyclic compounds.[3][4]

While pyrazoles themselves showed interesting properties, it was the later introduction of the amino functional group that unlocked their vast therapeutic potential. The precise date of the first aminopyrazole synthesis is less clearly documented than Knorr's initial discovery, but early methods generally involved the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[2][5] These early academic curiosities would lay dormant in the chemical literature for decades before their profound biological significance was recognized in the latter half of the 20th century. The timeline below highlights key milestones in this evolution.

Key Historical Milestones:

-

1883: Ludwig Knorr reports the first synthesis of a pyrazole derivative.[1][2]

-

Mid-20th Century: Development of foundational synthetic routes to 3-amino, 4-amino, and 5-aminopyrazoles.[1][6]

-

Late 20th Century: The aminopyrazole scaffold is identified as a key pharmacophore in various screening programs.

-

1998: The FDA approves Celecoxib, a 1,5-diarylpyrazole-based selective COX-2 inhibitor, marking a major therapeutic breakthrough.[7]

-

Early 2000s to Present: The aminopyrazole core is extensively explored as a "hinge-binding" motif in kinase inhibitors, leading to the development of numerous clinical candidates for oncology and other indications.[8][9]

The Synthetic Cornerstone: Accessing the Aminopyrazole Core

The versatility of the aminopyrazole scaffold in drug discovery is underpinned by well-established and robust synthetic methodologies. The specific substitution pattern on the pyrazole ring dictates the synthetic approach.

Synthesis of 3(5)-Aminopyrazoles

One of the most reliable methods for the synthesis of 3(5)-aminopyrazoles involves the cyclization of β-cyanoethylhydrazine.[8] A detailed protocol, adapted from Organic Syntheses, is provided below.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [8]

Step 1: Synthesis of β-Cyanoethylhydrazine

-

To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

-

Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil. This crude product is suitable for the next step.

Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate

-

In a 2-L four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C by cooling.

-

Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90°C.

-

Maintain this temperature for 3 minutes until the product begins to crystallize.

-

Gradually lower the temperature to 25°C over the next hour with cooling, then allow the mixture to stand at room temperature for 15–20 hours.

-

Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C to yield 3-amino-3-pyrazoline sulfate.[8]

Step 3: Aromatization and Deprotection

-

The intermediate from Step 2 is typically aromatized and the sulfonyl group removed to yield the final 3(5)-aminopyrazole. A common method involves hydrolysis with aqueous alkali.[8]

Synthesis of 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is a versatile and widely used method for preparing 5-aminopyrazoles.[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[6]

General Synthetic Scheme for 5-Aminopyrazoles

Caption: General synthesis of 5-aminopyrazoles.

The Rise to Prominence: Case Studies in Drug Development

The therapeutic impact of aminopyrazole compounds can be best understood through the examination of key drug discoveries that have shaped the field.

Celecoxib: A Paradigm Shift in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in pharmacology. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. This presented a clear therapeutic rationale: selective inhibition of COX-2 could provide anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs.

A team at the Searle division of Monsanto, led by John Talley, embarked on a program to discover selective COX-2 inhibitors.[10][11] Their efforts led to the discovery of Celecoxib, a 1,5-diarylpyrazole.[7] The key to Celecoxib's selectivity lies in its structure. The sulfonamide side chain of Celecoxib can bind to a hydrophilic side pocket in the COX-2 active site, an interaction that is sterically hindered in the COX-1 active site due to the presence of an isoleucine residue instead of a valine.[7]

Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation.[12][13] It involves the condensation of a β-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-hydrazinylbenzenesulfonamide hydrochloride.[12]

Experimental Protocol: Synthesis of Celecoxib [12]

Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

In a suitable reaction vessel, dissolve 4'-methylacetophenone in a non-polar solvent such as toluene.

-

Add a strong base, such as sodium methoxide, followed by the addition of ethyl trifluoroacetate at room temperature.

-

Heat the reaction mixture to drive the condensation to completion.

-

After cooling, neutralize the reaction with an acid and extract the product. The crude 1,3-dione can be used in the next step after solvent removal.[13]

Step 2: Cyclocondensation to Synthesize Celecoxib

-

In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as methanol.[12][14]

-

Heat the mixture to 65°C and stir for approximately 10 hours.[12]

-

Cool the reaction mixture and remove the solvent under vacuum.

-

The crude product is then purified by recrystallization to yield Celecoxib.[12]

Pharmacokinetics of Celecoxib

Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[10] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[10][15] Less than 3% of the drug is excreted unchanged.[10] The high plasma protein binding of Celecoxib (approximately 97%) influences its distribution.[16]

Aminopyrazoles as Kinase Inhibitors: Targeting the ATP-Binding Site

The aminopyrazole scaffold has proven to be an exceptionally effective "hinge-binding" motif for protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9]

The Rationale for Aminopyrazole in Kinase Inhibition:

-

Hydrogen Bonding: The amino group and the pyrazole nitrogens act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region.[9]

-

Structural Rigidity and Versatility: The pyrazole ring provides a rigid scaffold from which substituents can be projected into different pockets of the ATP-binding site to achieve potency and selectivity.

-

Synthetic Accessibility: The straightforward synthesis of aminopyrazoles allows for the rapid generation of diverse chemical libraries for screening and optimization.[1][8][17]

Case Study: Aminopyrazole-Based CDK Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] The aminopyrazole core has been successfully employed in the development of potent CDK inhibitors. For example, AT7519 is a multi-CDK inhibitor based on a 4-aminopyrazole scaffold that has entered clinical trials.[17]

The development of these inhibitors often involves a structure-guided approach. A promiscuous aminopyrazole-based kinase inhibitor can serve as a starting point.[8] Through iterative cycles of chemical modification and biological testing, the selectivity and potency for the desired CDK can be improved. Small modifications to the pyrazole ring or its substituents can have significant effects on the selectivity profile.[8]

CDK2/Cyclin E1 Signaling Pathway

Caption: Simplified CDK2/Cyclin E1 signaling pathway.[9][11][18]

Case Study: Aminopyrazole-Based FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are another important class of receptor tyrosine kinases implicated in cancer.[19] Aberrant FGFR signaling can drive tumor growth and proliferation. Aminopyrazole-based inhibitors have been developed to target FGFRs, including those with resistance mutations.[19]

A common strategy involves using a combination of targeted screening and structure-based drug design to identify aminopyrazole hits.[19] These hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties. For instance, covalent inhibitors have been designed that target a cysteine residue in the P-loop of the kinase, providing potent and durable inhibition of both wild-type and mutant FGFRs.[19]

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway.[20][21][22][23]

Structure-Activity Relationships (SAR) and Data Analysis

The optimization of aminopyrazole-based inhibitors is a data-driven process. The following table summarizes representative IC50 values for various aminopyrazole compounds against different kinase targets, illustrating the impact of structural modifications on potency and selectivity.

| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |

| AT7519 | CDK2 | <50 | 4-Aminopyrazole core | [17] |

| Compound 1 | CDK2 | 4.6 | 3-Aminopyrazole, pyrimidine substituent | [8] |

| Compound 1 | JNK3 | 26.1 | 3-Aminopyrazole, pyrimidine substituent | [8] |

| FGFR Inhibitor 6 | FGFR2 (WT) | <1 | Covalent inhibitor targeting P-loop cysteine | [19] |

| FGFR Inhibitor 6 | FGFR2 (V564F) | <1 | Covalent inhibitor targeting P-loop cysteine | [19] |

| NIK Inhibitor 20b | NIK | 2.9 | 5-Aminopyrazole core | [17] |

| Akt Inhibitor 1 | Akt1 | 61 | Pyrazole-based inhibitor | [24] |

| CDK1 Inhibitor 25 | CDK1 | 1520 | Pyrazole-based inhibitor | [24] |

IC50 values are indicative and can vary based on assay conditions.

Conclusion and Future Perspectives

From its humble beginnings in 19th-century organic chemistry, the aminopyrazole scaffold has evolved into a powerhouse of modern drug discovery. Its unique combination of synthetic accessibility and potent, specific biological activity has solidified its status as a privileged structure. The success of Celecoxib and the continued development of aminopyrazole-based kinase inhibitors for a range of diseases demonstrate the enduring value of this versatile heterocycle.

Future research in this area will likely focus on several key areas:

-

Novel Scaffolds and Fused Systems: The exploration of novel aminopyrazole derivatives and fused heterocyclic systems will continue to yield new chemical matter with unique biological properties.[2]

-

Targeting New Disease Areas: While oncology has been a major focus, the application of aminopyrazole-based inhibitors to other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a promising avenue of research.

-

Overcoming Drug Resistance: The design of next-generation aminopyrazole inhibitors that can overcome acquired resistance mutations in targets like kinases will be a critical challenge.

-

Advanced Drug Delivery: Innovative drug delivery strategies for aminopyrazole compounds could enhance their therapeutic efficacy and reduce off-target effects.

The story of the aminopyrazole is a testament to the power of fundamental chemical research to drive profound advances in medicine. As our understanding of disease biology deepens and our synthetic capabilities expand, this remarkable scaffold is poised to play an even greater role in the development of targeted therapies for years to come.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. zenodo.org [zenodo.org]

- 14. fishersci.pt [fishersci.pt]

- 15. ClinPGx [clinpgx.org]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-Amino-1-Methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical development, forming the core of numerous FDA-approved drugs and commercial pesticides.[1][2][3] This guide focuses on a key functionalized building block, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 923283-54-9). We provide a comprehensive overview of its physicochemical properties, detailed synthesis methodologies with a focus on regiochemical control, and its versatile applications as a chemical intermediate. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery and development pipelines.

The Pyrazole Scaffold: A Foundation of Bioactivity

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, has been a cornerstone of heterocyclic chemistry since its discovery.[1] Its structural rigidity, metabolic stability, and capacity for diverse substitutions make it a highly sought-after pharmacophore.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4] The strategic placement of functional groups on the pyrazole ring allows for fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. This compound serves as an exemplary starting point for such molecular elaboration, offering three distinct points for chemical modification: the C4-amino group, the C5-ester, and the N1-methyl position.

Physicochemical Properties & Characterization

Accurate characterization of this compound is critical for its effective use. The primary challenge in its synthesis and handling is distinguishing it from its common regioisomer, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[5] High-resolution analytical techniques such as NMR (¹H, ¹³C, and NOESY), mass spectrometry, and HPLC are essential for unambiguous structural confirmation and purity assessment.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 923283-54-9 | [6][7] |

| Molecular Formula | C₆H₉N₃O₂ | [7] |

| Molecular Weight | 155.15 g/mol | [7] |

| Appearance | Solid | [6] |

| Melting Point | 65-75 °C | [6] |

| Boiling Point | 288.6 ± 20.0 °C (at 760 mmHg) | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, dimethylformamide (DMF) | [6] |

| IUPAC Name | methyl 4-amino-1-methylpyrazole-5-carboxylate |[7] |

Synthesis Methodology: A Protocol for Regiocontrolled Access

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. The primary challenge is controlling the regioselectivity of the cyclization. The following protocol is a representative method adapted from established procedures for synthesizing structurally related aminopyrazoles, such as the reaction between an ethoxymethylenemalononitrile derivative and a substituted hydrazine.[8][9]

Caption: General workflow for the synthesis of the target pyrazole intermediate.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable solvent such as toluene or ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.[8] The use of toluene allows for azeotropic removal of water or ethanol, which can help drive the reaction to completion, particularly under reflux.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude product will likely be a mixture of regioisomers.

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for separating the desired this compound from the isomeric 5-amino-4-carboxylate byproduct.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS. NOESY or other 2D NMR techniques can be invaluable for definitively assigning the regiochemistry by observing through-space correlations between the N1-methyl protons and the C5-ester or other nearby protons.

Applications as a Versatile Chemical Intermediate

The utility of this compound stems from the orthogonal reactivity of its functional groups. The C4-amino group serves as a primary nucleophilic handle for building molecular complexity.

Workflow: Derivatization via the C4-Amino Group

The free amine is readily derivatized through several classic transformations, allowing for the introduction of a wide array of substituents. This versatility is paramount in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Key derivatization pathways originating from the C4-amino group.

Example Protocol: Acylation of the Amino Group

-

Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by recrystallization or column chromatography.

This straightforward protocol enables the synthesis of pyrazole carboxamides, a structural motif found in numerous bioactive molecules, including the sildenafil intermediate 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] The compound is also a valuable intermediate in the agrochemical industry for the development of novel pesticides and herbicides.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class | Signal Word |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |

Source: PubChem CID 4715109[7]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Avoid contact with skin and eyes.[6]

-

Required PPE: Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11]

Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Conclusion

This compound is a high-value, strategically functionalized chemical intermediate. Its synthesis, while requiring careful control of regiochemistry, provides access to a versatile scaffold for discovery research. The presence of a reactive amino group and an ester moiety allows for extensive and predictable derivatization, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological endpoints in both pharmaceutical and agrochemical applications. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and strategically employ this potent building block in their research endeavors.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. This compound | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Potential therapeutic targets of aminopyrazoles

Whitepaper: A Technical Guide

Abstract

The aminopyrazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its inherent structural features—a five-membered ring with adjacent nitrogen atoms and an amino substituent—provide an ideal framework for establishing critical hydrogen bond interactions with the hinge regions of protein kinases, as well as engaging in favorable interactions with other key therapeutic targets. This versatility has led to the development of a diverse array of potent and selective inhibitors for multiple target classes, several of which have progressed into clinical trials. This in-depth technical guide explores the core therapeutic targets of aminopyrazole-based compounds, focusing on the mechanistic rationale for target selection, detailed workflows for target validation, and the chemical principles guiding inhibitor design. We will delve into three major, well-validated target classes: Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (HSP90), and p38 MAP Kinase, providing field-proven insights and actionable experimental protocols for the drug development professional.

Chapter 1: Targeting the Cell Cycle Machinery - Aminopyrazole-Based CDK Inhibitors

The Rationale: Why Target Cyclin-Dependent Kinases?

Uncontrolled cellular proliferation is a fundamental hallmark of cancer.[1] The engine driving the cell cycle is a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activity is tightly regulated by binding to their cognate cyclin partners.[2] In many human cancers, this regulatory axis is disrupted through mechanisms such as cyclin overexpression or the inactivation of endogenous CDK inhibitors.[3] This aberrant CDK activity leads to relentless cell division. Consequently, inhibiting CDKs, particularly key cell cycle regulators like CDK2, presents a direct and compelling strategy to halt tumor growth and induce apoptosis.[3][4] The aminopyrazole scaffold has proven exceptionally effective in targeting this kinase family.[1][2][5]

Mechanism of Inhibition: A Privileged Hinge-Binding Motif

The therapeutic efficacy of aminopyrazole-based CDK inhibitors stems from their ability to function as ATP-competitive inhibitors. The core structure is exquisitely shaped to fit within the ATP-binding pocket of the kinase. Specifically, the nitrogen atoms of the pyrazole ring and the exocyclic amino group form a characteristic triad of hydrogen bonds with the backbone of the "hinge region" that connects the N- and C-lobes of the kinase.[2][3] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's phosphotransferase activity.

Substituents at the 5-position of the aminopyrazole ring are directed towards a shallow hydrophobic pocket, while modifications at other positions can extend into solvent-exposed regions, providing avenues for optimizing potency and selectivity.[3]

Caption: Generalized binding mode of an aminopyrazole inhibitor in the CDK2 ATP pocket.

Target Validation Workflow

A robust and logical progression of assays is critical to validate a potential therapeutic target and characterize a lead compound. The workflow below represents a self-validating system, moving from biochemical potency to cellular efficacy and direct target engagement.

Caption: A logical workflow for validating aminopyrazole-based CDK inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CDK2/Cyclin A.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen®).

-

Procedure:

-